molecular formula C13H20O4 B14465244 Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol CAS No. 66498-32-6

Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol

Cat. No.: B14465244
CAS No.: 66498-32-6
M. Wt: 240.29 g/mol
InChI Key: PVRFSOPZKZZRLJ-UHFFFAOYSA-N
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Description

Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol is a compound that combines the properties of acetic acid and a substituted phenylmethanol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The phenylmethanol part of the compound includes a methoxy group and an isopropyl group, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol can be achieved through several methods:

    Esterification: One common method involves the esterification of acetic acid with (3-methoxy-4-propan-2-ylphenyl)methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.

    Reduction: Another method involves the reduction of (3-methoxy-4-propan-2-ylphenyl)methanal using a reducing agent like sodium borohydride, followed by esterification with acetic acid.

Industrial Production Methods

Industrial production of acetic acid typically involves the carbonylation of methanol. This process uses a rhodium or iridium catalyst and involves the following steps:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol can undergo oxidation reactions, where the alcohol group is oxidized to a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and isopropyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Catalysts: Sulfuric acid (H2SO4) is often used as a catalyst in esterification reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Acetic Acid: A simple carboxylic acid with a wide range of applications in food, pharmaceuticals, and industry.

    Phenylmethanol: An aromatic alcohol used in the synthesis of various organic compounds.

    Methoxyphenylmethanol: A substituted phenylmethanol with similar chemical properties.

Uniqueness

Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol is unique due to the presence of both acetic acid and substituted phenylmethanol moieties. This combination imparts distinct chemical properties, making it useful in specific applications where both acidic and aromatic functionalities are required .

Properties

CAS No.

66498-32-6

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol

InChI

InChI=1S/C11H16O2.C2H4O2/c1-8(2)10-5-4-9(7-12)6-11(10)13-3;1-2(3)4/h4-6,8,12H,7H2,1-3H3;1H3,(H,3,4)

InChI Key

PVRFSOPZKZZRLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)CO)OC.CC(=O)O

Origin of Product

United States

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